N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzodioxin ring fused with a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Sulfonamide Formation: The benzodioxin derivative is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation and Reduction: The benzodioxin ring can be oxidized to form quinones or reduced to form dihydro derivatives.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
The major products formed from these reactions include substituted sulfonamides, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown potential as an antibacterial and enzyme inhibitor. It has been studied for its ability to inhibit enzymes like carbonic anhydrase and lipoxygenase, which are involved in various physiological processes . Additionally, its derivatives have been explored for their anticancer properties, particularly in disrupting the cell cycle and inhibiting histone deacetylase .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity and thereby affecting the physiological pathways they regulate . In antibacterial applications, it inhibits folic acid synthesis in bacteria, preventing their growth and multiplication .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the trimethyl substitution on the benzene ring, resulting in different reactivity and biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can enhance its antibacterial properties.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethyl groups on the benzene ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain enzymes and receptors, making it a more potent inhibitor compared to its unsubstituted counterparts .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10,18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPUKCTTCNISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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